5-Chloro-6-methyl-benzo[d]isoxazol-3-ol
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Overview
Description
5-Chloro-6-methyl-benzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Isoxazole derivatives, to which this compound belongs, have been known to exhibit a wide spectrum of biological activities . They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of Action
It’s known that the substitution of various groups on the isoxazole ring imparts different activity . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Isoxazole derivatives have been shown to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
Some isoxazole derivatives have been assessed for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters .
Result of Action
Isoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-benzo[d]isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-3-methylphenylhydroxylamine with a suitable carbonyl compound under acidic conditions . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly reagents and conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-benzo[d]isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
5-Chloro-6-methyl-benzo[d]isoxazol-3-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-6-methyl-benzo[d]isoxazol-3-ol include other isoxazole derivatives such as:
- 5-Chloro-3-methylisoxazole
- 6-Methylisoxazole
- 3,5-Dichloroisoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the isoxazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-chloro-6-methyl-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-4-2-7-5(3-6(4)9)8(11)10-12-7/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZQHTSFZINPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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